molecular formula C7H13FN2O B1477726 3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2092050-78-5

3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one

Cat. No.: B1477726
CAS No.: 2092050-78-5
M. Wt: 160.19 g/mol
InChI Key: SOQPNWRXCJVADF-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one is a compound of significant interest in organic chemistry It features a unique structure with an azetidine ring substituted with a fluoromethyl group and an amino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

  • Introduction of the Fluoromethyl Group: : The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoroiodomethane (CH2FI) or fluoromethyl sulfonate (CH2FSO3). This step typically requires a strong base and an aprotic solvent.

  • Attachment of the Amino Group: : The amino group can be introduced through a reductive amination reaction. This involves the reaction of the azetidine intermediate with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines, alkoxides

Major Products Formed

    Oxidation: Imines, oximes

    Reduction: Alcohols

    Substitution: Thiol-substituted, amine-substituted, alkoxide-substituted derivatives

Scientific Research Applications

3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated moiety which imparts desirable properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or hydrophobic interactions. The azetidine ring may also contribute to the compound’s stability and reactivity, facilitating its interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one stands out due to its combination of an amino group, a fluoromethyl group, and an azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2O/c8-3-6-4-10(5-6)7(11)1-2-9/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQPNWRXCJVADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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